Tofacitinib metabolite-1

LC-HRMS Metabolite Identification UHPLC-MS/MS

Choose Tofacitinib metabolite-1 (CAS 1269823-96-2) as your certified reference standard for precise LC-MS/MS quantification of M9. Its (3R,4R) stereochemistry and CYP3A4-mediated formation make it essential for DDI studies and CYP2C19 genotype-phenotype correlation. Substituting with M2 or M4 metabolites invalidates method specificity. Ensure regulatory compliance (ICH M10) with ≥98% purity and full traceability. Procure now to avoid analytical uncertainty.

Molecular Formula C16H20N6O2
Molecular Weight 328.37 g/mol
CAS No. 1269823-96-2
Cat. No. B1651525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofacitinib metabolite-1
CAS1269823-96-2
Molecular FormulaC16H20N6O2
Molecular Weight328.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N
InChIInChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1
InChIKeyFIQMDRYZOUHVEZ-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tofacitinib Metabolite-1 (CAS 1269823-96-2): Analytical Reference Standard and Key Pharmacokinetic Probe for CYP3A4-Mediated Metabolism Studies


Tofacitinib metabolite-1 (CAS 1269823-96-2, also designated as metabolite M9) is a primary oxidative metabolite of the Janus kinase (JAK) inhibitor tofacitinib [1]. The compound has the molecular formula C16H20N6O2 and a molecular weight of 328.37 g/mol, structurally characterized by oxidation of the pyrrolopyrimidine ring and piperidine ring side-chain modifications [2][3]. This metabolite is generated predominantly via CYP3A4-mediated hepatic metabolism, with a minor contribution from CYP2C19 [4]. As a circulating metabolite, it is present in human plasma at concentrations sufficient for reliable quantification in pharmacokinetic studies [4].

Why Generic Substitution Fails: Structural Identity Confirmation and Quantification of Tofacitinib Metabolite-1 Requires Validated, Single-Source Reference Material


Generic substitution with unvalidated reference materials or structurally similar impurities introduces unacceptable analytical uncertainty. Tofacitinib metabolite-1 is not merely a structural analog but a specific, chirally defined compound with distinct stereochemistry—(3R,4R) configuration on the piperidine ring—that must be precisely matched for accurate quantification in LC-MS/MS assays [1]. Substitution with M2 (alcohol metabolite, CAS 477600-75-2 related) or M4 (acid metabolite) would yield fundamentally different retention times and mass spectral fragmentation patterns, invalidating method specificity [2]. Moreover, Tofacitinib metabolite-1 is not a commercially available generic reagent; its use as a certified analytical standard (typically 98% purity) is essential for regulatory-compliant bioanalytical method validation, where identity confirmation and purity traceability are non-negotiable .

Product-Specific Quantitative Evidence: Validated Differentiation of Tofacitinib Metabolite-1 from In-Class Analogs and Alternative Reference Standards


Analytical Identification Benchmark: Definitive Retention Time and Exact Mass for LC-HRMS Confirmation

Tofacitinib metabolite-1 was unequivocally identified in human, rat, mouse, and monkey liver microsomal incubations using UHPLC-HRMS, with its structure confirmed by exact mass (m/z 329.1721 [M+H]+) and diagnostic MS/MS fragmentation [1]. In contrast, the parent drug tofacitinib (m/z 313.1774 [M+H]+) and other metabolites such as M2 (m/z 315.1928) and M4 (m/z 343.1512) exhibit distinct mass-to-charge ratios and retention times, enabling unambiguous chromatographic separation [1].

LC-HRMS Metabolite Identification UHPLC-MS/MS

Primary Elimination Pathway Dependency: CYP3A4-Mediated Clearance as a Differential Parameter for Drug-Drug Interaction Studies

Tofacitinib clearance is predominantly hepatic (~70% of total clearance), with metabolism mediated mainly by CYP3A4 and a minor contribution from CYP2C19 [1]. Tofacitinib metabolite-1 formation directly reflects CYP3A4 activity, a pathway distinct from other JAK inhibitors such as baricitinib (primarily renal elimination, ~75% excreted unchanged in urine) and upadacitinib (metabolized by CYP3A4 but with different metabolite profiles) [2].

Drug-Drug Interaction CYP3A4 Hepatic Clearance

Circulating Metabolite Exposure Variability: M9 Plasma Levels in CYP2C19 Poor Metabolizers as a Quantitative Differentiator

In a study of 22 human recombinant CYP3A4 and CYP2C19 variants, M9 (Tofacitinib metabolite-1) plasma concentrations showed significant inter-variant variability [1]. Notably, 11 CYP3A4 variants exhibited altered M9 levels compared to CYP3A4.1 wild-type, with CYP2C19 polymorphisms further modulating exposure [1]. This variability is clinically relevant: tofacitinib exposure (AUC) is approximately 2-3 fold higher in CYP2C19 poor metabolizers compared to extensive metabolizers, a difference not observed with upadacitinib or filgotinib metabolites [2].

Pharmacogenomics CYP2C19 Metabolite Exposure

Analytical Sensitivity Benchmark: Validated UPLC-MS/MS Quantification Range for M9 in Biological Matrices

A validated UPLC-MS/MS method for simultaneous quantification of tofacitinib and its metabolite M9 (Tofacitinib metabolite-1) in rat plasma demonstrated linear calibration over 0.05-100 ng/mL for M9 [1]. In comparison, the parent drug tofacitinib showed a higher lower limit of quantification (LLOQ) at 0.1 ng/mL, while the internal standard fedratinib required a distinct detection window [1]. This assay sensitivity enables accurate measurement of M9 even at low circulating concentrations (individual metabolites represent <10% of total circulating radioactivity in humans) [2].

UPLC-MS/MS Bioanalysis Method Validation

Identity and Purity Traceability: Certified Reference Standard Versus Research-Grade Impurity Mixtures

Tofacitinib metabolite-1 is commercially available as a certified analytical reference standard with a purity of ≥98% (HPLC) from multiple suppliers . In contrast, in-house synthesized or non-certified impurity mixtures of tofacitinib metabolites typically exhibit variable purity (often <95%) and lack full analytical characterization including COA, MS, and NMR data [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate the use of characterized reference standards for impurity quantification, where identification thresholds are set at 0.1% for drugs with daily dose ≤2 g/day [2].

Reference Standard Purity Analysis Quality Control

JAK Inhibitor In-Class Distinction: Unique Metabolite Profile Enabling Tofacitinib-Specific Pharmacokinetic Tracking

Among FDA-approved JAK inhibitors, tofacitinib exhibits a distinctive metabolite profile: M9 (Tofacitinib metabolite-1) is a primary circulating oxidative metabolite, whereas baricitinib undergoes minimal metabolism, upadacitinib forms an acyl glucuronide (M1) and oxidative metabolites, and filgotinib is a prodrug metabolized to its active moiety GS-829845 [1][2]. This profile enables tofacitinib-specific therapeutic drug monitoring (TDM) assays targeting M9, which is not cross-reactive with metabolites of other JAK inhibitors [3].

JAK Inhibitor Metabolite Profiling Therapeutic Drug Monitoring

Optimal Research and Industrial Applications for Tofacitinib Metabolite-1: Evidence-Based Use Cases


Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Requiring CYP3A4 Pathway Monitoring

Tofacitinib metabolite-1 serves as the definitive analytical standard for quantifying M9 levels in plasma, urine, or hepatocyte incubations. In DDI studies where CYP3A4 inhibition or induction is evaluated, this metabolite provides a direct readout of tofacitinib's hepatic clearance pathway, which accounts for approximately 70% of total clearance [1]. The validated UPLC-MS/MS method with an LLOQ of 0.05 ng/mL for M9 ensures reliable quantification even at low systemic exposures, a requirement for regulatory submissions under ICH M10 guidelines [2].

Pharmacogenomic Research Investigating CYP2C19 Polymorphism Effects on JAK Inhibitor Exposure

Given that tofacitinib exposure is 2-3 fold higher in CYP2C19 poor metabolizers compared to extensive metabolizers, Tofacitinib metabolite-1 is an essential reference standard for studies correlating CYP2C19 genotype with M9 formation [1]. This application is unique to tofacitinib among JAK inhibitors, as baricitinib and upadacitinib show minimal CYP2C19-mediated variability, making metabolite-1 procurement mandatory for genotype-phenotype association analyses [2].

Regulatory-Compliant Impurity Profiling and Quality Control of Tofacitinib Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

Under ICH Q3A/Q3B guidelines, Tofacitinib metabolite-1 (certified at ≥98% purity) is used as a reference standard for identifying and quantifying this specific oxidative impurity in API batches and finished tablets. The compound's distinct retention time and exact mass (m/z 329.1721) enable unambiguous detection above the 0.1% identification threshold [1]. Substitution with non-certified materials or structurally similar impurities (e.g., M2 or M4) would fail to meet regulatory method validation requirements [2].

Clinical Therapeutic Drug Monitoring (TDM) Assay Development for Tofacitinib-Treated Autoimmune Disease Patients

Clinical pharmacology laboratories developing LC-MS/MS-based TDM assays for tofacitinib require metabolite-1 as a certified reference standard for calibration and quality control. The compound's validated quantification range (0.05-100 ng/mL) supports accurate measurement of M9 concentrations in patient plasma, which is clinically relevant given the 2-3 fold exposure variability observed in CYP2C19 poor metabolizers [1]. Importantly, no other JAK inhibitor metabolite (baricitinib, upadacitinib, or filgotinib) can substitute due to distinct mass spectral signatures and chromatographic retention [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tofacitinib metabolite-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.